molecular formula C18H37NO2 B1663046 L-threo-Sphingosine CAS No. 25695-95-8

L-threo-Sphingosine

Cat. No.: B1663046
CAS No.: 25695-95-8
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-DNWQSSKHSA-N
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Description

L-threo-Sphingosine, also known as safingol, is a synthetic sphingoid base that serves as an inhibitor of sphingosine kinase. This compound is structurally similar to naturally occurring sphingosine but differs in its stereochemistry. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment.

Mechanism of Action

Target of Action

L-threo-Sphingosine, also known as Safingol, primarily targets Sphingosine Kinase 1 (SphK1) . SphK1 is a protooncogenic factor responsible for the synthesis of sphingosine-1 phosphate (S1P) . Additionally, this compound has been shown to inhibit Protein Kinase C (PKC) isoenzymes .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a putative inhibitor of SphK1, potentially decreasing the formation of S1P due to its stereoisomeric structure . This compound also inhibits the activity of PKC isoenzymes .

Biochemical Pathways

The inhibition of SphK1 by this compound affects the S1P/SphK signaling pathway . S1P is released through a Human ATP-binding cassette (ABC) transporter to interact with other phosphosphingolipids components in the tumor microenvironment (TME), provoking communication, progression, invasion, and tumor metastasis . Therefore, the inhibition of this pathway by this compound could potentially attenuate chemoresistance .

Pharmacokinetics

The pharmacokinetic properties of this compound in humans are currently being studied. A sensitive analytical method has been developed to simultaneously quantitate this compound and its naturally-occurring diastereomer in human plasma . This will enable defining the ADME properties of this compound and their impact on bioavailability .

Result of Action

The inhibition of SphK1 and PKC by this compound leads to various molecular and cellular effects. It has been shown to enhance the cytotoxicity of fenretinide in a variety of malignant cell lines, including those manifesting multi-drug resistance . Additionally, this compound reversed doxorubicin resistance and enhanced the apoptotic cytotoxicity of other chemotherapeutic agents in an ovarian cancer cell line .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH condition of the environment can affect the sensitivity of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-threo-Sphingosine typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the Sharpless kinetic resolution followed by tethered aminohydroxylation. This method allows for the efficient and practical synthesis of this compound with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The key steps include the preparation of trans-oxazoline intermediates and intermolecular olefin cross metathesis . These methods ensure the production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-threo-Sphingosine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sphingosine-1-phosphate, a bioactive lipid involved in various cellular processes .

Scientific Research Applications

L-threo-Sphingosine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-threo-Sphingosine is unique due to its specific stereochemistry, which allows it to effectively inhibit sphingosine kinase and modulate sphingolipid signaling pathways. This makes it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

(E,2S,3S)-2-aminooctadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14+/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUZIQQURGPMPG-DNWQSSKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25695-95-8
Record name Threo-sphingosine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025695958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THREO-SPHINGOSINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ8E26TZ1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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